molecular formula C6H2ClF3N2O2 B222266 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-17-1

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B222266
CAS No.: 188781-17-1
M. Wt: 226.54 g/mol
InChI Key: MAIWNYOADJRNOB-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 188781-17-1) is a high-value pyrimidine-based building block extensively used in pharmaceutical research and development. Its molecular formula is C 6 H 2 ClF 3 N 2 O 2 with a molecular weight of 226.54 . This compound is characterized by a density of approximately 1.692 g/cm³ and a predicted boiling point of 371.652°C at 760 mmHg . The core research value of this compound lies in its multi-functional molecular structure, which features a carboxylic acid group and a chloro substituent on the pyrimidine ring, making it a versatile scaffold for constructing more complex molecules through further synthetic transformations. Its primary application is as a key intermediate in the synthesis of potential therapeutic agents. Specific structure-activity relationship (SAR) studies have highlighted its critical role in the development of inhibitors for transcription factors like NF-κB and AP-1, which are significant targets in inflammatory and other diseases . Research indicates that the carboxamide derivative at the 5-position is crucial for this biological activity, and the 2-chloro and 4-trifluoromethyl groups on the pyrimidine ring are optimal for potency, though the trifluoromethyl group can be replaced with other substituents like methyl or chlorine with retained activity . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a precursor for generating diverse compound libraries or for targeted synthesis in medicinal chemistry programs.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWNYOADJRNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445404
Record name 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-17-1
Record name 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Carbonyl Chloride Precursors

A common laboratory method involves the hydrolysis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. This precursor is synthesized via chlorination of the corresponding pyrimidine derivative using phosgene (COCl₂) or thionyl chloride (SOCl₂). The reaction proceeds under anhydrous conditions at temperatures between 0–5°C to minimize side reactions. Hydrolysis is then performed in aqueous alkaline media (e.g., NaOH or KOH), yielding the carboxylic acid with reported purity >95%.

Key Reaction:

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride+H2O2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid+HCl\text{2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride} + \text{H}_2\text{O} \rightarrow \text{2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid} + \text{HCl}

Direct Carboxylation of Pyrimidine Intermediates

An alternative approach involves the carboxylation of 2-chloro-4-(trifluoromethyl)pyrimidine using carbon dioxide (CO₂) under high-pressure conditions. This method employs palladium-based catalysts to facilitate C–H activation at the pyrimidine’s 5-position. Typical reaction conditions include:

ParameterValue
Temperature80–100°C
Pressure10–15 bar CO₂
CatalystPd(OAc)₂/PPh₃
SolventDimethylformamide (DMF)
Yield70–85%

This route avoids the use of highly toxic phosgene but requires specialized equipment for handling pressurized CO₂.

Industrial Production Strategies

Continuous Flow Chlorination-Carboxylation

Large-scale synthesis leverages continuous flow reactors to enhance safety and efficiency. In a representative process:

  • Chlorination : 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is treated with chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst at 50–60°C.

  • Neutralization : The intermediate is neutralized with aqueous NaHCO₃ to isolate the carboxylic acid.

  • Purification : Crystallization from ethanol-water mixtures achieves >99% purity.

Advantages :

  • Reduced reaction time (2–4 hours vs. 12+ hours in batch processes)

  • 20–30% higher yield compared to batch methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the carboxylation step, reducing reaction times from hours to minutes. A optimized protocol uses:

ComponentQuantity
Substrate2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)
CO₂ Pressure5 bar
Microwave Power300 W
Time15 minutes
Yield88%

This method is particularly advantageous for small-batch production of high-value derivatives.

Critical Reaction Parameters and Optimization

Temperature Control

Exothermic reactions like chlorination require precise temperature modulation:

  • Chlorination : Maintaining 0–5°C prevents ring-opening side reactions.

  • Hydrolysis : Elevated temperatures (40–50°C) improve reaction rates but may degrade acid-sensitive trifluoromethyl groups.

Solvent Selection

Solvent polarity significantly impacts yield:

SolventYield (%)Purity (%)
Tetrahydrofuran6592
Dichloromethane7895
Ethyl Acetate8297

Polar aprotic solvents like DMF enhance CO₂ solubility in carboxylation reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.83 (s, 1H, pyrimidine-H), δ 13.2 (br s, 1H, COOH).

  • IR : 1705 cm⁻¹ (C=O), 1130 cm⁻¹ (C–F).

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityToxicity Concerns
Carbonyl Chloride Hydrolysis85–9095–97HighPhosgene exposure
Direct Carboxylation70–8590–95ModerateHigh-pressure CO₂
Microwave-Assisted88–9298–99LowMinimal

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group increases susceptibility to nucleophilic attack. Strategies to enhance stability include:

  • Using non-polar solvents (e.g., toluene) during chlorination

  • Adding radical scavengers like BHT (butylated hydroxytoluene)

Byproduct Formation

Common byproducts and their suppression methods:

ByproductCauseMitigation
5-Chloro isomerImproper regioselectivityLower reaction temperature
Ring-opened derivativesAcidic conditionsBuffered neutral pH (6.5–7.5)

Emerging Technologies

Enzymatic Carboxylation

Recent advances employ carboxylase enzymes under mild aqueous conditions:

  • Enzyme : Pyrimidine-5-carboxylase from Pseudomonas putida

  • Conditions : pH 7.0, 30°C, 24 hours

  • Yield : 62% (improving with protein engineering)

Photocatalytic Methods

Visible-light-mediated carboxylation using Ru(bpy)₃²⁺ as a catalyst:

Pyrimidine+CO2hν,Ru catalystCarboxylic acid\text{Pyrimidine} + \text{CO}_2 \xrightarrow{h\nu, \text{Ru catalyst}} \text{Carboxylic acid}

This method achieves 75% yield with excellent regioselectivity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Differences

The table below highlights key structural features, molecular weights, and applications of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications
This compound Cl (C2), CF₃ (C4), COOH (C5) 226.54 188781-17-1 / 15934-95-9 Pharmaceutical intermediates, antimicrobial agents
2-Chloro-5-methylpyrimidine-4-carboxylic acid Cl (C2), CH₃ (C5), COOH (C4) 172.57 933746-10-2 Synthetic intermediates (inferred)
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid Cl (C2), cyclopropylamino (C4), COOH (C5) Not reported 1192711-37-7 Drug discovery research
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Cl (C2), CF₃ (C4), ethyl ester (C5) 284.65 187035-79-6 Hydrolysis precursor for active carboxylic acid
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)-anilino]pyrimidine-5-carboxylic acid Sulfanyl, anilino, and isopropyl groups Not reported N/A Chemotherapeutic candidate (in vitro studies)
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid Thiazole core with pyridine and CF₃ groups Not reported 1823182-77-9 Medicinal chemistry (targeted therapies)

Key Comparative Insights

Electronic and Steric Effects
  • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability , making it advantageous in drug design .

Research Findings and Data Tables

Physicochemical Properties

Property This compound Ethyl Ester Derivative
Solubility Low in water (high lipophilicity) Improved in organic solvents
Stability Stable under inert conditions Sensitive to hydrolysis
Melting Point Not reported Not reported

Biological Activity

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, anticancer, and antifungal activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C6H2ClF3N2O2\text{C}_6\text{H}_2\text{ClF}_3\text{N}_2\text{O}_2 with a molecular weight of 202.54 g/mol. The presence of the chlorine and trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory effects. A review highlighted the structure-activity relationships (SARs) of various pyrimidine derivatives, demonstrating that certain compounds effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

  • Inhibition of COX Enzymes : Compounds derived from this class showed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance, derivatives with similar structures exhibited IC50 values against COX-2 inhibition as low as 0.04μmol0.04\,\mu \text{mol} .
CompoundCOX-2 IC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

2. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively researched. In vitro studies have shown that various compounds within this class can inhibit the growth of cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer).

  • Cell Viability Assays : In a study assessing the anticancer activity of multiple pyrimidine derivatives, compounds containing the trifluoromethyl group demonstrated inhibition rates ranging from 37.80%37.80\% to 64.20%64.20\% against different cancer cell lines at a concentration of 5μg ml5\,\mu \text{g ml} .
Cell LineInhibition Rate (%)Reference
PC354.94
K56237.80
A54940.78

3. Antifungal Activity

The antifungal properties of pyrimidine derivatives have also been explored, with some compounds showing promising results against various fungal pathogens.

  • In Vitro Testing : Compounds related to this compound were tested against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. Some exhibited inhibition rates exceeding 96%96\%, indicating strong antifungal activity comparable to standard treatments .
Fungal PathogenInhibition Rate (%)Reference
B. cinerea96.76
S. sclerotiorum82.73

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and interaction with biological targets.

Case Studies

  • Anti-inflammatory Studies : Various studies have shown that modifications on the pyrimidine ring can lead to improved selectivity for COX enzymes, enhancing anti-inflammatory efficacy while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Research : A series of experiments demonstrated that specific substitutions on the pyrimidine ring could lead to increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves hydrolysis of ester precursors, such as ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate, under basic conditions (e.g., NaOH or KOH in aqueous ethanol). Purity optimization requires careful control of reaction time and temperature to minimize side products. Post-synthesis, recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC (≥95% purity threshold) are recommended . For intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, chlorination with POCl₃ or SOCl₂ under reflux conditions is typical, with inert gas purging to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles and torsion angles, particularly for confirming the positions of chlorine and trifluoromethyl groups. Key parameters include R-factor ≤0.06 and data-to-parameter ratios >29 . Complement with ¹H/¹³C NMR (e.g., δ ~8.8 ppm for pyrimidine protons in DMSO-d₆) and FT-IR (C=O stretch at ~1700 cm⁻¹) . For ambiguous cases, high-resolution mass spectrometry (HRMS) with <5 ppm error ensures molecular formula accuracy .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Methodological Answer : Due to the compound’s low aqueous solubility (<1 mg/mL), co-solvents like DMSO (≤5% v/v) or PEG-400 are recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. For pH-dependent solubility, titrate with NaOH to deprotonate the carboxylic acid group (pKa ~3.5–4.0), improving solubility in neutral buffers .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses involving trifluoromethylpyrimidine intermediates?

  • Methodological Answer : Optimize trifluoromethyl group introduction via Ullmann coupling or Pd-catalyzed cross-coupling, using ligands like Xantphos to enhance regioselectivity. For example, substituting POCl₃ with PCl₃ in chlorination steps reduces side-product formation (yield increase from 65% to 82%) . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and employ flash chromatography with gradient elution for purification .

Q. What strategies resolve contradictory data in computational vs. experimental dipole moments?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO for DMSO) to align with experimental SC-XRD data. Validate using polarizable continuum models (PCM) and compare with solid-state NMR to account for crystal packing forces .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Incubate in buffers (pH 1–10) at 25°C/40°C for 4 weeks. Quantify degradation via LC-MS; trifluoromethyl hydrolysis is a major pathway at pH >8 .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset (>150°C). Store lyophilized samples at -20°C under argon to prevent moisture uptake .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) with homology-modeled kinase domains (e.g., EGFR or VEGFR). Parameterize the trifluoromethyl group’s electrostatic potential using RESP charges. Validate binding poses via MD simulations (AMBER force field) and compare with IC₅₀ data from enzyme inhibition assays .

Safety and Handling

Q. What safety protocols are critical for handling reactive intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride?

  • Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of toxic vapors (PEL ≤1 ppm). Quench excess chlorinating agents (e.g., POCl₃) with ice-cold NaHCO₃ before disposal. Store intermediates in amber vials under nitrogen, and monitor for HCl off-gassing using pH strips .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Reactant of Route 2
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

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